molecular formula C8H5BrClFN2 B597227 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole CAS No. 1286734-93-7

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

Cat. No. B597227
M. Wt: 263.494
InChI Key: AIKQPKXPTSVBRM-UHFFFAOYSA-N
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Description

“6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole” is a heterocyclic aromatic organic compound . It has a molecular weight of 263.5 and its IUPAC name is 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole .


Molecular Structure Analysis

The InChI code for “6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole” is 1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole” are not detailed in the retrieved sources, indazole derivatives have been noted for their wide variety of biological properties .


Physical And Chemical Properties Analysis

“6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmacological Applications 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole derivatives exhibit significant pharmacological potential. For instance, YM348, a structurally related compound, has been identified as a potent and orally active 5-HT2C receptor agonist. Its unique pharmacological profile includes inducing penile erections and hypolocomotion in rats, indicating its interaction with serotonin receptors and potential implications in behavioral studies (Kimura et al., 2004).

Neuroprotective Applications A derivative, 6-hydroxy-1H-indazole, has demonstrated a neuroprotective role in dopaminergic neurons within a Parkinson's disease mouse model. It effectively mitigated the loss of dopaminergic neurons, suggesting its potential as a neuroprotective agent and a drug candidate for neurodegenerative diseases like Parkinson's (Xiao-feng et al., 2016).

Enzyme Inhibition and Nitric Oxide Synthase Interaction Indazole derivatives, such as 3-bromo 7-nitro indazole, have been noted for their potency in inhibiting nitric oxide synthase (NOS) enzyme activity in various tissue types. This indicates the potential of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole derivatives in the study and modulation of nitric oxide, with implications for various physiological and pathological processes (Bland-Ward & Moore, 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Given the wide range of biological activities associated with indazole derivatives , further exploration of the medicinal properties of “6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole” could be a promising direction for future research.

properties

IUPAC Name

6-bromo-3-chloro-5-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKQPKXPTSVBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

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